molecular formula C19H13ClN2O3S B2396166 4-chloro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 921550-07-4

4-chloro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2396166
CAS No.: 921550-07-4
M. Wt: 384.83
InChI Key: MXXVRRNCEQIBPB-UHFFFAOYSA-N
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Description

4-Chloro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a complex synthetic organic molecule of significant interest in medicinal chemistry research. With the molecular formula C₂₁H₁₃ClN₂O₃S₂ and a molar mass of 440.9 g/mol, this compound features a benzothiophene-2-carboxamide core substituted with chlorine, linked to a thiazole ring that is further modified with a 7-methoxybenzofuran moiety . This structure is characteristic of compounds investigated for their potential bioactive properties. Research Applications and Value Preliminary research on compounds with similar structural scaffolds, particularly those containing the N-(thiazol-2-yl)-benzamide core, indicates potential as a selective negative allosteric modulator of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . This makes it a valuable pharmacological tool for probing the physiological functions of this poorly understood receptor. Furthermore, structural analogs have demonstrated promising anticancer activity in vitro, showing cytotoxic effects against various cancer cell lines and an ability to induce apoptosis through caspase pathway activation . The compound's unique structure also suggests potential for application in antiviral research , particularly against viruses like Hepatitis C, as well as in studies of anti-inflammatory pathways and enzyme inhibition . Handling and Compliance This product is provided For Research Use Only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-chloro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O3S/c1-24-15-4-2-3-12-9-16(25-17(12)15)14-10-26-19(21-14)22-18(23)11-5-7-13(20)8-6-11/h2-10H,1H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXVRRNCEQIBPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Benzamide Group: The benzamide group can be introduced through an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) and bases (e.g., DIPEA).

    Introduction of the Methoxybenzofuran Moiety: This step may involve the use of Suzuki coupling reactions, where a boronic acid derivative of methoxybenzofuran is coupled with a halogenated thiazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers could be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing thiazole and benzofuran moieties exhibit significant antimicrobial activities. Studies have shown that derivatives of thiazole demonstrate effectiveness against a variety of bacterial strains. For instance:

  • Antibacterial Activity : Compounds similar to 4-chloro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide have been tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MIC) lower than standard antibiotics like ampicillin and streptomycin .

Anticancer Potential

The compound's structural components suggest potential applications in cancer therapy. Thiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Some thiazole-based compounds induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell cycle progression . This suggests that this compound could be further explored for its anticancer properties.

Neuroprotective Effects

Emerging studies highlight the potential neuroprotective effects of thiazole derivatives in models of neurodegenerative diseases such as Alzheimer's disease. The incorporation of methoxy groups in the benzofuran structure may enhance these effects by modulating oxidative stress pathways .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Benzofuran : Starting from readily available precursors, the benzofuran moiety is synthesized using cyclization reactions.
  • Thiazole Formation : The thiazole ring is constructed through condensation reactions involving thiourea derivatives.
  • Coupling Reaction : The final step involves coupling the benzofuran and thiazole components to yield the target compound.

Industrial Production

For large-scale production, continuous flow reactors and automated synthesis platforms can enhance yield and efficiency. Purification techniques such as recrystallization are utilized to obtain high-purity products suitable for biological testing.

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of various thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited MIC values significantly lower than those of conventional antibiotics, suggesting a strong potential for clinical applications .

Case Study 2: Anticancer Activity Investigation

In vitro studies on cancer cell lines revealed that compounds similar to this compound inhibited cell growth by inducing apoptosis. The study highlighted the compound's potential as a lead structure for developing new anticancer agents .

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The following table highlights key structural analogs and their properties:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound Cl (benzamide), 7-methoxybenzofuran (thiazole) C₂₁H₁₆ClN₃O₃S 394.44 Balanced electronic effects; potential enzyme inhibition
4-ethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide Ethoxy (benzamide), 7-methoxybenzofuran (thiazole) C₂₁H₁₈N₂O₄S 394.44 Ethoxy group may enhance lipophilicity and metabolic stability
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(7-methoxybenzofuran-2-yl)thiazol-2-yl]benzamide Sulfamoyl (benzamide), 7-methoxybenzofuran (thiazole) C₂₅H₂₇N₃O₇S₂ 545.63 Sulfamoyl group introduces polarity; potential solubility challenges
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Cl (thiazole), 2,4-difluoro (benzamide) C₁₀H₅ClF₂N₂O₂S Not reported Strong hydrogen bonding; PFOR enzyme inhibition
4-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide Cl, nitro (benzamide), methyl (benzothiazole) C₁₅H₁₀ClN₃O₃S Not reported Nitro group enhances electron-withdrawing effects; possible cytotoxicity

Substituent Effects on Activity

  • Chloro vs.
  • Sulfamoyl Group : The sulfamoyl analog (C₂₅H₂₇N₃O₇S₂) introduces polar sulfonamide groups, which may improve solubility but reduce membrane permeability .
  • Nitro Substituents : The nitro group in 4-chloro-N-(6-methylbenzothiazol-2-yl)-2-nitrobenzamide enhances reactivity but may increase toxicity, limiting therapeutic utility .

Biological Activity

The compound 4-chloro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a synthetic derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as an anti-inflammatory agent. This article reviews the biological activity of this compound based on diverse research findings, including structure-activity relationships (SAR), case studies, and relevant data tables.

Chemical Structure and Properties

The chemical structure of this compound features a thiazole ring , a benzamide moiety , and a methoxy-substituted benzofuran , which are critical for its biological activity. The presence of the chlorine atom at the para position of the benzamide is also significant for enhancing its pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that compounds containing thiazole and benzofuran moieties exhibit significant anticancer properties. The compound under review has been tested against various cancer cell lines, showing promising results:

Cell Line IC50 (µM) Reference
HeLa5.67 ± 0.12
MCF-76.84 ± 0.25
HT294.56 ± 0.09

The above table indicates that the compound has a relatively low IC50 value, suggesting potent cytotoxic effects against these cancer cell lines. The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown anti-inflammatory effects. In vitro studies demonstrated that it significantly reduced the production of pro-inflammatory cytokines in activated macrophages:

Cytokine Concentration (pg/mL) Control (pg/mL) Reference
TNF-α120 ± 15300 ± 20
IL-685 ± 10250 ± 30

These results indicate that the compound may modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the thiazole and benzofuran components significantly influence the biological activity of the compound. For instance:

  • The presence of electron-donating groups on the benzofuran moiety enhances anticancer activity.
  • Substituents at specific positions on the thiazole ring can either increase or decrease potency depending on their electronic properties.

Comparative Analysis

A comparative analysis with similar compounds shows that variations in substituents lead to different levels of activity:

Compound IC50 (µM) Activity Type
Compound A (similar structure)8.00 ± 0.30Anticancer
Compound B (with different substitution)10.50 ± 0.40Anti-inflammatory
4-chloro-N-[4-(7-methoxy... ] 5.67 ± 0.12 Anticancer & Anti-inflammatory

Case Studies

Several case studies have highlighted the efficacy of this compound in vivo:

  • Study on Tumor Growth Inhibition : In a xenograft model using human cancer cells, administration of the compound significantly reduced tumor size compared to control groups.
  • Inflammation Model : In an animal model of acute inflammation, treatment with this compound led to a reduction in edema and inflammatory markers.

Q & A

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsMonitoring MethodYield Optimization
Thiazole formationHalo-ketone + thiourea, HCl/EtOH, refluxTLC (Rf ~0.5 in EtOAc/hexane)pH control (~4-5)
Amide coupling4-Chlorobenzoyl chloride, pyridine, RT overnightNMR (disappearance of amine proton at δ 6.8 ppm)Excess acyl chloride (1.2 equiv)

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Answer:

  • NMR Spectroscopy : Key signals include:
    • Thiazole C-H protons (δ 7.2–7.5 ppm, singlet).
    • Benzofuran methoxy group (δ 3.8 ppm, singlet) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves hydrogen bonding networks (e.g., N–H⋯N interactions at 2.89 Å) and confirms stereochemistry .
  • Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 414.3 (calculated 414.82) .

Advanced: How does the substitution pattern on the benzofuran-thiazole scaffold influence biological activity?

Answer:
Substituents modulate electronic properties and binding affinity. Comparative studies highlight:

  • Methoxy vs. Chloro Groups : Methoxy enhances solubility but reduces electrophilicity, affecting enzyme inhibition (e.g., acetylcholinesterase) .
  • Thiazole vs. Benzothiazole : Benzothiazole derivatives show stronger NF-κB pathway inhibition due to extended π-stacking .

Q. Table 2: Structure-Activity Relationships (SAR)

Compound ModificationBiological ActivityMechanism
7-Methoxy-benzofuranAnti-inflammatory (IC₅₀ = 12 μM)COX-2 inhibition
4-ChlorobenzamideAnticancer (GI₅₀ = 8 μM, MCF-7 cells)Apoptosis via Bcl-2 downregulation
Thiophene substitution (e.g., )Antibacterial (MIC = 4 μg/mL, S. aureus)Cell wall synthesis disruption

Advanced: How can researchers resolve contradictions in reported mechanisms of action?

Answer:
Discrepancies arise from assay conditions or target selectivity. For example:

  • Anti-inflammatory vs. Anticancer Activity : NF-κB inhibition (anti-inflammatory) may overlap with apoptosis induction (anticancer). Use isoform-specific inhibitors (e.g., BAY 11-7082 for NF-κB) to delineate pathways .
  • Enzyme Inhibition Conflicts : Validate targets via knockout cell lines or competitive binding assays (e.g., SPR for binding kinetics) .

Q. Methodological Recommendations :

  • Dose-Response Curves : Establish IC₅₀ values across multiple cell lines.
  • Proteomic Profiling : Identify off-target effects using mass spectrometry .

Advanced: What experimental strategies optimize yield in multi-step syntheses?

Answer:
Key challenges include side reactions (e.g., hydrolysis of thiazole rings). Strategies:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 12 hrs for cyclization) and improves purity (>95%) .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection during benzamide coupling .

Q. Table 3: Yield Optimization Techniques

StepChallengeSolutionYield Improvement
Thiazole cyclizationCompeting imine formationUse anhydrous DMF, 0°C65% → 82%
Benzamide couplingHydrolysis of acid chlorideAdd acyl chloride dropwise in pyridine70% → 90%

Advanced: How do crystallographic data inform molecular interactions?

Answer:
SHELX-refined structures reveal:

  • Intermolecular Hydrogen Bonds : N–H⋯N (2.89 Å) and C–H⋯O (3.12 Å) stabilize crystal packing, influencing solubility .
  • Torsion Angles : Benzofuran-thiazole dihedral angle (15.2°) enhances planarity for DNA intercalation .

Application in Drug Design :
Modify substituents to alter torsion angles (e.g., bulkier groups reduce planarity, decreasing intercalation) .

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